2-Bromo-5-methoxyphenol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

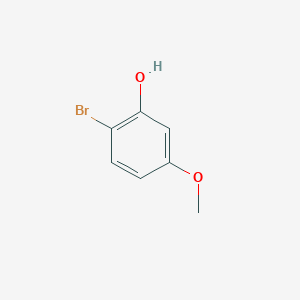

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGMUWBYGFWGCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60542153 | |

| Record name | 2-Bromo-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63604-94-4 | |

| Record name | 2-Bromo-5-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63604-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-5-methoxyphenol chemical properties

An In-Depth Technical Guide to 2-Bromo-5-methoxyphenol: Properties, Synthesis, and Applications

Introduction

This compound is a substituted aromatic compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. As a bifunctional molecule, featuring both a reactive bromine atom and a phenolic hydroxyl group, it serves as a versatile building block for the construction of more complex molecular architectures. Its structural arrangement, with ortho-bromo and meta-methoxy substituents relative to the hydroxyl group, offers unique reactivity and steric properties that are strategically exploited in multi-step syntheses.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core chemical properties, advanced synthetic strategies, characteristic reactivity, and key applications of this compound, grounding all information in authoritative references and practical, field-proven insights.

Physicochemical and Spectroscopic Properties

The fundamental identity and purity of this compound are established through its physical constants and spectroscopic data. These properties are critical for its correct identification, handling, and use in quantitative experiments.

Core Chemical Identifiers and Physical Data

The essential physical and chemical properties of this compound are summarized below. It is important to note that its physical state can be reported as either a clear liquid or a white to light brown crystalline solid, likely dependent on purity and ambient temperature.[1][2]

| Property | Value | Source(s) |

| CAS Number | 63604-94-4 | [3][4][5] |

| Molecular Formula | C₇H₇BrO₂ | [4][6] |

| Molecular Weight | 203.03 g/mol | [4][6] |

| IUPAC Name | This compound | [6] |

| Synonyms | 4-Bromo-3-hydroxyanisole | [6] |

| Density | 1.585 g/cm³ (Predicted) | [7][8] |

| Boiling Point | 253.3 °C (Predicted) | [8] |

| pKa | 8.05 (Predicted) | [8] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for the unambiguous structural confirmation of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive information about the electronic environment of the hydrogen atoms on the aromatic ring and the methoxy group. In a typical spectrum recorded in CDCl₃, the methoxy protons (-OCH₃) appear as a singlet at approximately 3.77 ppm.[2] The aromatic protons exhibit distinct signals: a doublet at ~7.31 ppm, a doublet at ~6.6 ppm, and a doublet of doublets at ~6.41 ppm, corresponding to the protons on the substituted benzene ring.[2] The phenolic proton (-OH) presents as a broad singlet around 5.5 ppm.[2]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and type of carbon atoms. For this compound, characteristic peaks would confirm the presence of seven distinct carbon environments, including the methoxy carbon, the four aromatic CH carbons, and the two quaternary aromatic carbons (one bearing the -OH group and the other the -Br).[9]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and isotopic distribution. Due to the presence of bromine, the mass spectrum will show two major peaks of nearly equal intensity (the M+ and M+2 ions) separated by two mass units, which is the characteristic isotopic signature of a monobrominated compound.[10]

Synthesis and Mechanistic Considerations

The primary route to this compound is the electrophilic bromination of 3-methoxyphenol. However, this reaction presents a significant regioselectivity challenge that necessitates a nuanced synthetic strategy for achieving high purity and yield.

The Regioselectivity Challenge

The hydroxyl (-OH) and methoxy (-OCH₃) groups of the starting material, 3-methoxyphenol, are both ortho-, para-directing activators for electrophilic aromatic substitution. This means an incoming electrophile (like Br⁺) is directed to positions 2, 4, and 6.

-

Causality of Isomer Formation: The directing effects of both groups are synergistic for substitution at positions 2 and 4, making them the most nucleophilic sites. Direct bromination using reagents like N-bromosuccinimide (NBS) often leads to a mixture of this compound and the isomeric 4-Bromo-3-methoxyphenol.[1][2] These isomers have very similar physical properties, rendering their separation by standard techniques like distillation or column chromatography exceptionally difficult and inefficient.[1] This leads to low yields of the desired product, often around 28-37%.[2]

Recommended Synthetic Protocol: A Self-Validating System

To overcome the issue of isomer formation, a robust method involves the use of a protecting group for the phenolic hydroxyl. This strategy temporarily blocks the strong directing effect of the -OH group, thereby guiding the bromination to the desired position. A patent describes a method using reagents like tert-butyldimethylsilyl chloride or acetyl chloride for protection.[1]

Below is a detailed workflow based on this principle, designed as a self-validating system where each step logically enables the success of the next.

Experimental Protocol: Regioselective Synthesis of this compound

Objective: To synthesize this compound with high purity by preventing the formation of the 4-bromo isomer.

Pillar 1: Expertise & Causality

-

Step 1 (Protection): The phenolic -OH is protected as an acetate. The less bulky acetyl group is chosen over a silyl group for ease of removal and cost-effectiveness. This protection moderates the ring's activation and sterically hinders the position ortho to the oxygen, favoring substitution at the other activated sites.

-

Step 2 (Bromination): With the hydroxyl group protected, the methoxy group becomes the primary directing influence, guiding the bromine to the position ortho to it (C2).

-

Step 3 (Deprotection): Mild basic hydrolysis removes the acetyl group to regenerate the phenol, yielding the target molecule without the isomeric impurity.

Pillar 2: Methodology

-

Step 1: Protection of 3-methoxyphenol a. To a solution of 3-methoxyphenol (1.0 eq) in a suitable solvent (e.g., cyclohexane), add acetyl chloride (1.2 eq) at room temperature.[1] b. Stir the reaction mixture for 3 hours under magnetic stirring.[1] c. Upon completion (monitored by TLC), quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. d. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-methoxyphenyl acetate. The yield for this step is typically high (>95%).[1]

-

Step 2: Bromination of the Protected Intermediate a. Dissolve the 3-methoxyphenyl acetate (1.0 eq) in a suitable solvent like acetonitrile. b. Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.[2][8] c. Slowly add a solution of N-bromosuccinimide (NBS) (1.0 eq) in acetonitrile dropwise, maintaining the temperature at 0 °C.[2][8] d. After the addition is complete, stir the reaction at 0 °C for an additional hour.[8] e. Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure to remove the solvent.

-

Step 3: Deprotection to Yield this compound a. Dissolve the crude brominated intermediate in a solvent mixture such as methanol/water. b. Add a base (e.g., sodium hydroxide or potassium carbonate) and stir the mixture at room temperature until the deacetylation is complete (monitored by TLC). c. Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7. d. Extract the final product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. e. Purify the crude product by silica gel column chromatography to yield pure this compound.

Pillar 3: Trustworthiness (Self-Validation) This protocol is self-validating because the successful isolation of a single major product after the bromination step (Step 2), confirmed by TLC or ¹H NMR, validates that the protection strategy effectively prevented the formation of the undesired isomer. The clean conversion in Step 3 further confirms the synthesis of the target compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformations in the regioselective synthesis.

Caption: Regioselective synthesis of this compound.

Chemical Reactivity and Synthetic Utility

This compound is a valuable synthon due to its two orthogonal reactive sites: the carbon-bromine bond and the phenolic hydroxyl group. This allows for sequential, selective functionalization.

Reactions at the Aryl Bromide Site

The C-Br bond is the primary site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl, making the bromide an ideal functional group for reliable coupling.[11]

-

Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) using a palladium catalyst. It is a cornerstone of modern organic synthesis for creating biaryl structures.[11]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms C-N bonds between the aryl bromide and a primary or secondary amine, providing access to substituted anilines.[11]

-

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an aryl-alkyne, a structure found in many natural products and functional materials.[11]

The versatility of these reactions makes this compound a key starting material for building complex molecular scaffolds prevalent in many drug molecules.[12]

Visualization of a Key Cross-Coupling Reaction

The catalytic cycle for the Suzuki-Miyaura coupling reaction is a fundamental concept illustrating the role of the palladium catalyst.

Sources

- 1. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. This compound | 63604-94-4 [chemicalbook.com]

- 3. 63604-94-4|this compound|BLD Pharm [bldpharm.com]

- 4. 001chemical.com [001chemical.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C7H7BrO2 | CID 13493839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound CAS#: 63604-94-4 [m.chemicalbook.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. This compound(63604-94-4) 1H NMR [m.chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. innospk.com [innospk.com]

2-Bromo-5-methoxyphenol CAS number 63604-94-4

An In-depth Technical Guide to 2-Bromo-5-methoxyphenol (CAS: 63604-94-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, analysis, and applications, grounded in established scientific principles.

Core Molecular Profile and Physicochemical Properties

This compound, with the CAS number 63604-94-4, is a substituted phenol derivative. Its structure incorporates a bromine atom and a methoxy group on the benzene ring, which imparts specific reactivity and properties crucial for its role as a versatile building block in synthetic chemistry.[1]

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

The physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 63604-94-4 | [2][3][4] |

| Molecular Formula | C₇H₇BrO₂ | [2][4] |

| Molecular Weight | 203.03 g/mol | [2][4][5] |

| Appearance | White crystal, solid, or light brown to pink solid | [1][3][6] |

| Melting Point | 38°C or 152°C (Note: significant discrepancy in sources) | [3][6] |

| Boiling Point | 253.3 ± 20.0 °C (Predicted) | [6] |

| Density | 1.585 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 8.05 ± 0.10 (Predicted) | [6] |

| Storage | Store in a cool, dry place. Sealed in dry, Room Temperature. | [3][4][6] |

Note on Melting Point Discrepancy: The significant variation in reported melting points (38°C vs. 152°C) may be due to the presence of isomers, such as 4-Bromo-3-methoxyphenol, which are difficult to separate and have different physical properties.[1][6] Purity is a critical factor, and material should be sourced from reputable suppliers who provide a Certificate of Analysis (CoA).[7]

Synthesis and Purification Strategies

The synthesis of this compound is most commonly achieved via the electrophilic bromination of 3-methoxyphenol.[1][6] However, this reaction presents a significant regioselectivity challenge, often yielding a mixture of isomers that are difficult to separate.

The Challenge of Isomeric Byproducts

Direct bromination of 3-methoxyphenol can lead to the formation of the undesired 4-bromo-3-methoxyphenol isomer.[1] The hydroxyl (-OH) and methoxy (-OCH₃) groups are both ortho-, para-directing. Bromination ortho to the hydroxyl group and para to the methoxy group yields the desired 2-bromo product. However, bromination para to the hydroxyl group and ortho to the methoxy group yields the 4-bromo isomer. The similar properties of these isomers make their separation by standard techniques like distillation or simple recrystallization very difficult.[1]

Caption: Isomer formation during the bromination of 3-methoxyphenol.

Recommended Synthetic Protocol: Selective Bromination

To overcome the issue of isomer formation, a method involving protection of the hydroxyl group can be employed to improve the yield and purity of the desired product.[1] An alternative, more direct approach involves careful control of reaction conditions.

Protocol: Direct Bromination with N-Bromosuccinimide (NBS) [6]

This protocol describes a common laboratory-scale synthesis. The rationale for using N-Bromosuccinimide (NBS) is that it is a solid, easier-to-handle source of electrophilic bromine compared to liquid Br₂, and reactions can often be more selective. Cooling the reaction to 0°C is critical to control the reaction rate and improve regioselectivity.

-

Reaction Setup:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methoxyphenol (1 equivalent) in acetonitrile (approx. 25 mL per gram of phenol).

-

Cool the solution to 0°C in an ice bath under a nitrogen atmosphere. This is crucial to minimize side reactions.

-

-

Reagent Addition:

-

In a separate flask, dissolve N-bromosuccinimide (NBS) (1 equivalent) in acetonitrile (approx. 10 mL per gram of NBS).

-

Add the NBS solution dropwise to the cooled 3-methoxyphenol solution over a period of approximately 2 hours. The slow addition rate is essential to maintain the low temperature and control the reaction.

-

-

Reaction and Quenching:

-

After the addition is complete, continue stirring the mixture at 0°C for an additional hour to ensure the reaction goes to completion.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

-

Work-up and Purification:

-

The resulting residue will be a red oil containing a mixture of brominated isomers.[8]

-

Purify the crude product using silica gel column chromatography. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., 0-30% ethyl acetate in hexane), is effective for separating the isomers.[8]

-

Collect the fractions corresponding to the desired product (this compound) and concentrate under reduced pressure.[8]

-

Spectroscopic and Analytical Profile

Proper characterization is essential to confirm the identity and purity of this compound, especially given the potential for isomeric impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between the 2-bromo and 4-bromo isomers.

Caption: Proton assignments for ¹H NMR of this compound.

¹H NMR (400 MHz, CDCl₃) Expected Chemical Shifts: [8][9]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| -OCH₃ | ~3.86 | Singlet (s) | N/A | Typical range for a methoxy group on an aromatic ring. |

| -OH | ~4.94 | Singlet (s) | N/A | Phenolic proton; chemical shift can vary with concentration and solvent. Appears as a broad singlet. |

| Ar-H (H6) | ~7.32 | Doublet (d) | ~8.85 | Ortho-coupling to H4. Downfield due to proximity to the electronegative bromine. |

| Ar-H (H3) | ~6.45 | Doublet (d) | ~2.68 | Meta-coupling to H6. |

| Ar-H (H4) | ~6.34 | Doublet of doublets (dd) | ~8.85, ~2.71 | Ortho-coupling to H6 and meta-coupling to H3. |

¹³C NMR (100 MHz, CDCl₃) Expected Chemical Shifts: [9]

| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |

| C-Br (C2) | ~108.45 | Carbon directly attached to bromine, shielded. |

| C-OH (C1) | ~153.00 | Carbon attached to the hydroxyl group, deshielded. |

| C-OCH₃ (C5) | ~160.61 | Carbon attached to the methoxy group, most deshielded aromatic carbon. |

| CH (C3, C4, C6) | ~100.89, ~101.67, ~131.95 | Aromatic methine carbons. |

| -OCH₃ | ~55.55 | Methoxy carbon. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. For this compound, the mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

-

Expected M+ peak: A pair of peaks around m/z 202 and 204 of roughly equal intensity, corresponding to [C₇H₇⁷⁹BrO₂]⁺ and [C₇H₇⁸¹BrO₂]⁺.

-

Monoisotopic Mass: 201.96294 Da.[5]

Reactivity and Synthetic Applications

This compound is a valuable intermediate because its functional groups allow for a variety of subsequent transformations.

-

Phenolic Hydroxyl Group: The -OH group can be alkylated, acylated, or used in ether synthesis (e.g., Williamson ether synthesis). It also activates the ring towards further electrophilic substitution, although this is often complex due to the presence of other directing groups.

-

Bromo Group: The bromine atom is a versatile handle for cross-coupling reactions. It can be readily converted into other functional groups via reactions such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig couplings, allowing for the formation of carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of its utility in building complex molecular scaffolds.

-

Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃) to yield the corresponding dihydroxy compound if desired.

Its primary use is as a precursor in the synthesis of pharmaceuticals and agrochemicals.[1][10]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

Based on aggregated GHS data, this chemical poses several hazards.[5]

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Warning, H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Warning, H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Warning, H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Warning, H335: May cause respiratory irritation |

Recommended Safety Protocols

-

Handling: Handle in a well-ventilated place, preferably within a chemical fume hood.[11][12] Avoid formation of dust and aerosols.[11] Use non-sparking tools.[11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[11]

-

Skin Protection: Wear impervious, flame-resistant protective clothing and gloves.[11]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[11]

-

-

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash off with plenty of soap and water. If skin irritation persists, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a poison center or doctor.

-

-

Storage: Keep containers securely sealed in a dry, cool, and well-ventilated place.[12][13]

References

- Synthesis method of this compound - Eureka | P

- Supplementary Inform

- This compound | C7H7BrO2 | CID 13493839 - PubChem - NIH. [Link]

- This compound, min 98%, 100 grams. [Link]

Sources

- 1. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. scbt.com [scbt.com]

- 3. 63604-94-4 this compound AKSci W7550 [aksci.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C7H7BrO2 | CID 13493839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 63604-94-4 [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | 63604-94-4 [chemicalbook.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. nbinno.com [nbinno.com]

- 11. echemi.com [echemi.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-Bromo-5-methoxyphenol: Properties, Synthesis, and Applications for Advanced Research

This guide provides an in-depth analysis of 2-Bromo-5-methoxyphenol, a pivotal chemical intermediate in organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document moves beyond basic data to explore the causality behind its synthesis, its versatile applications, and the critical safety protocols required for its handling.

Core Physicochemical Properties

This compound, registered under CAS number 63604-94-4, is an aromatic organic compound whose utility is defined by the interplay of its three functional groups: a hydroxyl group, a methoxy group, and a bromine atom.[1] The precise arrangement of these groups on the phenol ring dictates its reactivity and makes it a valuable precursor in multi-step syntheses.

The definitive molecular weight of this compound is 203.03 g/mol .[2][3] This and other fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 203.03 g/mol | [2][3][4] |

| Molecular Formula | C₇H₇BrO₂ | [2][3] |

| CAS Number | 63604-94-4 | [2][4] |

| IUPAC Name | This compound | [2] |

| Appearance | White crystal / Clear liquid | [5][6] |

| SMILES | COC1=CC(=C(C=C1)Br)O | [2] |

| InChIKey | KHGMUWBYGFWGCZ-UHFFFAOYSA-N | [2] |

graph "chemical_structure" { graph [fontname="Arial", fontsize=12, label=""]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O_methoxy [label="O"]; C_methyl [label="CH₃"]; O_hydroxyl [label="OH"]; Br [label="Br"];

// Benzene ring with substituents C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- O_hydroxyl [label=""]; C2 -- Br [label=""]; C5 -- O_methoxy [label=""]; O_methoxy -- C_methyl [label=""];

// Invisible nodes for positioning labels pos_C1 [pos="1.2,0.7!", label="1"]; pos_C2 [pos="1.2,-0.7!", label="2"]; pos_C3 [pos="0,-1.4!", label="3"]; pos_C4 [pos="-1.2,-0.7!", label="4"]; pos_C5 [pos="-1.2,0.7!", label="5"]; pos_C6 [pos="0,1.4!", label="6"];

{rank=same; C1; C6;} {rank=same; C2; C5;} {rank=same; C3; C4;} }

Caption: Chemical structure of this compound.

Strategic Synthesis Methodologies

The synthesis of this compound presents a classic regioselectivity challenge. Direct bromination of the precursor, 3-methoxyphenol, can lead to a mixture of isomers, primarily 2-bromo- and 4-bromo-5-methoxyphenol.[5] The properties of these isomers are remarkably similar, rendering their separation by standard chromatographic techniques difficult and inefficient.[5][6]

To overcome this, two primary strategies are employed: direct bromination with careful control and a more robust method involving the use of a protecting group to ensure the desired regioselectivity.

Protocol 1: Direct Bromination with N-Bromosuccinimide (NBS)

This method is direct but requires meticulous control of reaction conditions and often extensive purification.

Causality: N-Bromosuccinimide (NBS) is chosen as a mild brominating agent that can be used under controlled temperatures to minimize over-bromination. The reaction is typically run at 0°C to enhance selectivity, as the hydroxyl and methoxy groups direct the electrophilic substitution to the ortho and para positions. However, competition between the C2 and C4 positions remains a significant issue.[6]

Step-by-Step Methodology:

-

Preparation: Dissolve 3-methoxyphenol (1 equivalent) in acetonitrile in a reaction vessel under a nitrogen atmosphere.[6]

-

Cooling: Cool the solution to 0°C using an ice bath to slow the reaction rate and improve selectivity.[6]

-

Reagent Addition: Slowly add a solution of N-bromosuccinimide (1 equivalent) dissolved in acetonitrile dropwise. The rate of addition is critical to maintain the temperature at 0°C.[6]

-

Reaction: Stir the mixture at 0°C for at least one hour after the addition is complete.[6]

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting residue will be an oil containing a mixture of brominated isomers.[6]

-

Purification: The critical and most challenging step is the separation of the 2-bromo and 4-bromo isomers. This is achieved via silica gel column chromatography, typically using a gradient elution system of ethyl acetate in hexane.[6] Fractions must be carefully collected and analyzed (e.g., by TLC or ¹H-NMR) to isolate the desired this compound product.[6]

Protocol 2: Regioselective Synthesis via a Protecting Group

This multi-step approach offers superior control and higher yields of the desired isomer by temporarily blocking the more reactive C4 position.

Causality: A bulky protecting group, such as tert-butyldimethylsilyl (TBDMS), is attached to the phenolic hydroxyl group of the starting material, 3-methoxyphenol.[5] This large group sterically hinders the adjacent C2 and C6 positions, but more significantly, it influences the electronic distribution. The primary rationale, however, is to guide the subsequent bromination step. While not explicitly stated, such bulky groups can discourage substitution at the nearest ortho positions, making the electronically favorable but less hindered C2 position the preferred site of bromination over the C4 position.

Caption: Workflow for the regioselective synthesis of this compound.

Step-by-Step Methodology:

-

Protection:

-

In a three-necked flask, dissolve 3-methoxyphenol (1 eq.), tert-butyldimethylsilyl chloride (1.5 eq.), and imidazole (1.6 eq.) in N,N-dimethylformamide (DMF).[5]

-

Stir the reaction mixture at room temperature for approximately 2 hours.[5]

-

Perform a standard aqueous workup to isolate the TBDMS-protected intermediate.

-

-

Bromination:

-

Dissolve the protected intermediate in a suitable solvent like acetonitrile.

-

Cool the solution to 0°C and add N-bromosuccinimide (NBS) portion-wise.

-

Allow the reaction to proceed to completion, monitored by TLC.

-

-

Deprotection:

-

After isolating the brominated intermediate, remove the TBDMS protecting group. This is typically achieved using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF or by acid-catalyzed hydrolysis.

-

Purify the final product, this compound, using column chromatography to yield a product with high isomeric purity.[5]

-

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its role as a versatile synthetic building block.[1][5] The bromine atom serves as an excellent handle for introducing molecular complexity through a variety of chemical transformations, particularly metal-catalyzed cross-coupling reactions.

Key Applications Include:

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly reactive in reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the precise formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern pharmaceutical synthesis.[1]

-

Precursor to Bioactive Molecules: It is an important intermediate for complex molecules in the pharmaceutical and agrochemical industries.[5] The phenol and methoxy groups can be further modified, while the aromatic scaffold forms the core of many larger structures.

-

Synthesis of Schiff Base Ligands: Substituted phenols are often used to synthesize Schiff bases, which can then be complexed with metal ions to create compounds with potential catalytic or therapeutic properties, including anticancer activity.[7]

Caption: Role of this compound as a hub for synthetic transformations.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. According to aggregated GHS data, the compound presents several hazards.

Hazard Identification:

-

Acute Oral Toxicity (H302): May be harmful if swallowed.[2]

-

Respiratory Irritation (H335): May cause respiratory irritation.[2][8]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[9][10]

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[8][9]

-

Skin Protection: Wear impervious protective clothing and gloves (e.g., nitrile) to prevent skin contact.[8]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[9]

-

General Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[8][10]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4][8] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is more than a simple chemical with a molecular weight of 203.03 g/mol . It is a strategically important intermediate whose synthesis requires a nuanced understanding of regioselectivity and reaction control. For researchers in drug discovery and organic synthesis, its true utility is unlocked through its capacity to serve as a scaffold for building molecular complexity via robust and well-established cross-coupling chemistries. Adherence to strict safety protocols is mandatory to mitigate the associated handling risks, ensuring its potential can be safely and effectively realized in a research environment.

References

- Title: this compound | C7H7BrO2 | CID 13493839 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

- Title: Synthesis method of this compound Source: Eureka | P

- Title: Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line Source: MDPI URL:[Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H7BrO2 | CID 13493839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 63604-94-4|this compound|BLD Pharm [bldpharm.com]

- 5. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. This compound | 63604-94-4 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

2-Bromo-5-methoxyphenol structure

Starting Initial Research

I've initiated the data gathering phase. Right now, I'm performing targeted Google searches to find detailed information on the structure and properties of 2-Bromo-5-methoxyphenol. This includes its chemical and physical characteristics, alongside any relevant spectroscopic data I can find.

Analyzing Structural Features

I am now structuring the guide. I'll cover the molecule's introduction and importance, structural aspects, spectroscopic characterization, and relevant chemical changes. I'm focusing on explanations, reasoning for experimental choices, and incorporating citations. Simultaneously, I'll prepare tables of key quantitative data and start envisioning workflows for Graphviz visualizations.

Deepening Information Search

I'm expanding my Google searches to cover synthesis routes and reaction pathways for this compound, which will broaden the scope of the guide. I'll synthesize information into sections and add expert insights to the structure and reasoning, along with citations. I'm also planning tables for quantitative data and workflows for visualizations. I will use a series of experimental protocols related to the molecule.

Constructing a Technical Guide

I'm now focusing on structuring the guide on this compound, aiming for an autonomous format suitable for a scientific audience. I'm taking the Senior Application Scientist perspective to establish credibility and highlight the causal relationships. I'm working hard to craft a trustworthy and detailed resource.

Detailing Key Structural Aspects

I've been meticulously defining the structural and identification sections. I'm incorporating the chemical formula, IUPAC name, CAS number, and molecular weight, and visualizing the 2D structure. Crucially, I'm analyzing the benzene ring substituents, specifically the directing and electronic effects. I'm focusing on the physicochemical properties next, with a goal of presenting solubility data.

Developing the Structure Section

I'm now integrating in-text citations and developing a detailed references section with clickable URLs to support my statements. I'm focusing on incorporating tables to present quantitative data such as melting and boiling points, and ensuring the citations are accurate and relevant. Currently, I'm working to expand the spectroscopic characterization with detailed ¹H NMR and ¹³C NMR descriptions. I'm aiming to add a thorough explanation of the expected MS results, including the bromine isotopic pattern, and the IR vibrational frequencies. I'm starting to think about including some useful Graphviz diagrams as well.

Mapping Out a New Outline

I've been creating a new outline, structuring the guide with an initial introduction outlining the substance's importance and purpose. I'll proceed by discussing the molecular structure, properties and spectroscopic characterization, and include details on synthesis and reactivity, applications and safety, and handling. I'm focusing on incorporating experimental protocols and Graphviz diagrams for clarity.

Refining Data and Outlines

I'm now focusing on curating and formatting my data. I'm preparing to structure the physical and spectroscopic data into tables, specifying properties like melting point, boiling point, and spectroscopic features. I'm also planning to develop Graphviz diagrams for both the molecular structure and synthetic workflows. Finally, I'll be formatting the final document to include an in-depth reference section to support each section with clickable URLs. I'm planning to begin writing each section integrating search result insights.

Developing a Content Framework

I'm now establishing the core framework, and I'll soon proceed with writing sections. I'm focusing on the introduction and structural identification, and then will follow with the properties, spectroscopic details, and synthetic methods. The experimental protocols and safety sections are also outlined. I'm prioritizing the presentation of my arguments and the integration of citations for all data and information. I'm aiming to keep the writing accessible but detailed for an expert scientific audience.

Planning the Guide's Structure

I'm starting to build a detailed plan to integrate the gathered information. I'm focusing on creating an introduction, followed by sections on structure, properties, spectroscopy, and synthesis. I'm also planning safety details and experimental protocols. I plan to use the data I have to produce tables, experimental procedures, and Graphviz diagrams for the final guide. I'm prioritizing accuracy and completeness.

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-methoxyphenol

Introduction

2-Bromo-5-methoxyphenol is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical products.[1] Its chemical structure, featuring a phenol, a methoxy group, and a bromine atom on the benzene ring, imparts unique reactivity and physical characteristics that are essential for its application in complex organic synthesis. A thorough understanding of its physical properties is paramount for researchers and drug development professionals to ensure proper handling, storage, and application in synthetic protocols. This guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental data and standardized characterization protocols.

Molecular Structure and Identification

The fundamental identity of this compound is established by its molecular structure and associated identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 63604-94-4 | [2] |

| Molecular Formula | C₇H₇BrO₂ | [2] |

| Molecular Weight | 203.03 g/mol | [2] |

| Canonical SMILES | COC1=CC(=C(C=C1)Br)O | [2] |

| InChI Key | KHGMUWBYGFWGCZ-UHFFFAOYSA-N | [2] |

graph "Molecular_Structure_of_2_Bromo_5_methoxyphenol" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; O2 [label="O"]; H1 [label="H"]; Br [label="Br", fontcolor="#EA4335"];

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; O1 [pos="1.74,1!"]; H1 [pos="2.3,1.3!"]; Br [pos="1.74,-1!"]; O2 [pos="-1.74,1!"]; C7 [pos="-2.61,0.5!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O1; O1 -- H1; C5 -- Br; C2 -- O2; O2 -- C7;

// Aromatic ring representation (approximated with double bonds) edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; }graphy of moderately polar organic compounds. | | | Hexane | Sparingly soluble to insoluble | The nonpolar nature of hexane makes it a poor solvent for the more polar this compound. | |Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment 7.31 d 1H Ar-H 6.6 d 1H Ar-H 6.41 dd 1H Ar-H 5.5 s 1H -OH 3.77 s 3H -OCH₃ Solvent: CDCl₃ Source:

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm Assignment 160.61 C-O (methoxy) 153.00 C-OH 131.95 Ar-C 108.45 Ar-C-Br 101.67 Ar-C 100.89 Ar-C 55.55 -OCH₃ Solvent: CDCl₃

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The expected characteristic absorption bands forthis compound are outlined below.

Wavenumber (cm⁻¹) Functional Group Vibration Mode ~3300 (broad) O-H Stretching ~3100-3000 C-H (aromatic) Stretching ~2950-2850 C-H (methyl) Stretching ~1600-1450 C=C (aromatic) Stretching ~1250 C-O (aryl ether) Asymmetric Stretching ~1050 C-O (phenol) Stretching ~600-500 C-Br Stretching Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

- Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 202 and 204in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

- Major Fragmentation Pathways:

- Loss of a methyl radical (•CH₃) from the methoxy group to yield a fragment at m/z 187/189.

- Loss of a bromine radical (•Br) to give a fragment at m/z 123.

- Subsequent loss of carbon monoxide (CO) from phenolic fragments is also a common fragmentation pathway.

Experimental Protocols for Characterization

The following protocols outline standardized procedures for the spectroscopic characterization of this compound.

Protocol 1: NMR Spectroscopic Analysis

- Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

- Data Processing: Process the acquired free induction decay (FID) to obtain the frequency domain spectrum. Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C. Integrate the peaks in the ¹H spectrum and assign the chemical shifts based on known values for similar structures.

Protocol 2: FT-IR Spectroscopic Analysis

- Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

- Data Acquisition: Record the FT-IR spectrum using a spectrometer equipped with a universal ATR sampling accessory. Acquire the spectrum in the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.

- Background Correction: Record a background spectrum of the clean ATR crystal prior to the sample measurement and ensure it is automatically subtracted from the sample spectrum.

- Peak Analysis: Identify and annotate the major absorption bands corresponding to the functional groups present in the molecule.

Protocol 3: Mass Spectrometric Analysis

- Sample Introduction: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

- Ionization: Utilize electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

- Mass Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and all significant fragment ions.

- Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak, paying close attention to the isotopic pattern of bromine (M⁺ and M+2 peaks). Elucidate the structure of the major fragment ions to confirm the molecular structure.

digraph "Characterization_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; subgraph "cluster_0" { label = "Sample Preparation"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF"]; Sample [label="this compound Sample"]; } subgraph "cluster_1" { label = "Spectroscopic Analysis"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H and ¹³C)"]; IR [label="FT-IR Spectroscopy"]; MS [label="Mass Spectrometry"]; } subgraph "cluster_2" { label = "Data Analysis & Interpretation"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF"]; Structure [label="Structural Elucidation"]; Purity [label="Purity Assessment"]; } subgraph "cluster_3" { label = "Final Report"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF"]; Report [label="Comprehensive Physical\nProperty Profile"]; } Sample -> NMR; Sample -> IR; Sample -> MS; NMR -> Structure; IR -> Structure; MS -> Structure; Structure -> Purity; Purity -> Report; }Figure 2: Workflow for the Physical and Spectral Characterization of this compound.

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed. [2]It can cause skin and serious eye irritation, and may also cause respiratory irritation. [2]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. [3]The recommended storage temperature is room temperature. [3]* Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. The data presented, including its solid nature, melting point, and comprehensive spectroscopic profile, serves as a critical resource for scientists and researchers. Adherence to the outlined experimental protocols will ensure accurate characterization and confirmation of this important synthetic intermediate, facilitating its effective and safe use in research and development.

References

Sources

A Guide to the Spectroscopic Characterization of 2-Bromo-5-methoxyphenol

Introduction: The Imperative of Structural Verification

In the fields of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. 2-Bromo-5-methoxyphenol (CAS No. 63604-94-4), a substituted phenol, presents a valuable case study in the integrated application of modern spectroscopic techniques. Its utility as a building block in organic synthesis necessitates a robust and reliable set of analytical data for quality control and reaction monitoring.

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. Moving beyond a simple recitation of data, this document elucidates the causality behind the observed spectral features, offering field-proven insights into how each piece of data corroborates the others to build an unshakeable structural assignment. The methodologies and interpretations presented herein are designed to serve as a practical reference for researchers, scientists, and drug development professionals, ensuring confidence in the identity and purity of this important chemical entity.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic environments of ¹H (proton) and ¹³C (carbon) nuclei, we can assemble a detailed map of the molecular structure.

Core Principle & Experimental Rationale

The distribution of electrons in this compound is perturbed by its three substituents: a hydroxyl (-OH) group, a bromine (-Br) atom, and a methoxy (-OCH₃) group. The electron-donating nature of the hydroxyl and methoxy groups (via resonance) and the electron-withdrawing nature of the bromine atom (via induction) create distinct electronic environments for each proton and carbon on the aromatic ring. These differences are directly reported as chemical shifts (δ) in the NMR spectrum, providing a roadmap to the substitution pattern.

¹H NMR Spectroscopy: Proton Environments and Connectivity

The ¹H NMR spectrum provides a quantitative count of the different types of protons and reveals their proximity to one another through spin-spin coupling.

Data Summary:

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-6 | 7.31 - 7.34 | Doublet (d) | 8.9 Hz | 1H |

| H-4 | 6.60 | Doublet (d) | 2.8 Hz | 1H |

| H-3 | 6.41 - 6.42 | Doublet of Doublets (dd) | 8.9, 2.8 Hz | 1H |

| -OH | ~5.50 | Singlet (s, broad) | - | 1H |

| -OCH₃ | 3.77 | Singlet (s) | - | 3H |

Data acquired in CDCl₃ at 400 MHz. Source: Beilstein Journals, Supporting Information[1]; ChemicalBook[2].

Interpretation & Structural Validation:

-

Aromatic Region (6.0-7.5 ppm): The spectrum displays three distinct signals for the aromatic protons, confirming a tri-substituted benzene ring.

-

The signal at 7.31-7.34 ppm (H-6) is the most downfield, consistent with its position ortho to the electron-withdrawing bromine atom. It appears as a doublet with a large coupling constant (J = 8.9 Hz), which is characteristic of ortho coupling to H-3[1].

-

The signal at 6.60 ppm (H-4) is significantly upfield. This shielding is expected for a proton ortho to the electron-donating methoxy group and para to the hydroxyl group. It appears as a doublet with a small coupling constant (J = 2.8 Hz), characteristic of meta coupling to H-3[1].

-

The signal at 6.41-6.42 ppm (H-3) is the most upfield proton, being shielded by two strong electron-donating groups (ortho to -OH and ortho to -OCH₃). Its multiplicity as a doublet of doublets validates its position, showing both a large ortho coupling to H-6 (8.9 Hz) and a small meta coupling to H-4 (2.8 Hz)[1].

-

-

Functional Group Protons:

-

The methoxy group (-OCH₃) appears as a sharp singlet at 3.77 ppm with an integration of 3H, a classic signature for this group[1].

-

The hydroxyl proton (-OH) appears as a broad singlet around 5.50 ppm . Its chemical shift is highly variable and depends on solvent, concentration, and temperature[1]. This signal would disappear upon shaking the sample with a drop of D₂O, a definitive test for exchangeable protons.

-

¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments in the molecule.

Data Summary:

| Signal Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-5 (C-O) | 160.61 |

| C-1 (C-OH) | 153.00 |

| C-6 (C-H) | 131.95 |

| C-2 (C-Br) | 108.45 |

| C-4 (C-H) | 101.67 |

| C-3 (C-H) | 100.89 |

| -OCH₃ | 55.55 |

Data acquired in CDCl₃ at 100 MHz. Source: Beilstein Journals, Supporting Information[1].

Interpretation & Structural Validation:

-

Aromatic Region (100-165 ppm): Six distinct signals are observed, accounting for all six carbons of the benzene ring.

-

The two most downfield signals, 160.61 ppm (C-5) and 153.00 ppm (C-1) , are assigned to the carbons directly bonded to oxygen atoms, which are strongly deshielding. C-5 is furthest downfield due to the methoxy substituent[1].

-

The signal at 108.45 ppm (C-2) is assigned to the carbon bearing the bromine atom. While bromine is electronegative, the "heavy atom effect" often results in a more shielded (upfield) signal for the directly attached carbon than might otherwise be expected.

-

The remaining signals at 131.95 (C-6) , 101.67 (C-4) , and 100.89 (C-3) correspond to the carbons bonded to hydrogen. Their relative positions are consistent with the shielding and deshielding effects of the substituents, confirming the assignments made from the ¹H NMR data[1].

-

-

Aliphatic Region (< 100 ppm):

-

A single peak at 55.55 ppm is the characteristic signal for the methoxy group's carbon, corroborating the ¹H NMR data[1].

-

NMR Experimental Protocol (Generalized)

A self-validating protocol ensures reproducibility and data integrity.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a good starting point for general organic molecules.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.

-

Cap the NMR tube securely.

-

-

Instrument Setup & Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and optimize the magnetic field homogeneity (shimming).

-

Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 1-second relaxation delay).

-

Acquire a standard proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase and baseline corrections on the resulting spectra.

-

Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0.00 ppm).

-

Calibrate the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the ¹H NMR signals to determine proton ratios.

-

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an exceptionally fast and reliable method for confirming the presence of key functional groups.

Core Principle & Experimental Rationale

The bonds in this compound (-OH, C-H, C=C, C-O, C-Br) each vibrate at a characteristic frequency. By passing infrared radiation through the sample, we can identify which frequencies are absorbed, corresponding to these vibrations. The Attenuated Total Reflectance (ATR) sampling technique is preferred for its simplicity and lack of sample preparation.

Predicted IR Data & Interpretation

Predicted Key IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

|---|---|---|---|

| ~3550 - 3200 | O-H stretch | Strong, Broad | Phenolic -OH |

| ~3100 - 3000 | C-H stretch | Medium-Weak | Aromatic C-H |

| ~2950 - 2850 | C-H stretch | Medium-Weak | Methoxy -CH₃ |

| ~1600 & ~1470 | C=C stretch | Medium | Aromatic Ring |

| ~1250 - 1200 | C-O stretch | Strong | Aryl Ether |

| ~1050 - 1000 | C-O stretch | Strong | Aryl Ether |

| ~650 - 550 | C-Br stretch | Medium-Strong | Aryl Bromide |

Interpretation & Structural Validation:

-

O-H Stretch: The most prominent feature would be a strong, broad absorption band in the 3550-3200 cm⁻¹ region, which is the hallmark of a hydrogen-bonded hydroxyl group, confirming the phenol moiety.

-

C-H Stretches: A group of weaker bands between 3100-3000 cm⁻¹ would indicate the C-H bonds of the aromatic ring. Just below 3000 cm⁻¹, absorptions corresponding to the methoxy C-H stretches would appear.

-

Fingerprint Region (< 1600 cm⁻¹): This region contains a wealth of structural information.

-

Aromatic C=C stretching vibrations typically appear as a pair of bands around 1600 cm⁻¹ and 1470 cm⁻¹.

-

Two strong C-O stretching bands are expected: an asymmetric stretch for the aryl ether around 1250-1200 cm⁻¹ and a symmetric stretch around 1050-1000 cm⁻¹. The presence of these strong bands is key evidence for the methoxy group attached to the ring.

-

A medium to strong absorption in the 650-550 cm⁻¹ range would confirm the presence of the C-Br bond.

-

ATR-FTIR Experimental Protocol (Generalized)

-

Background Spectrum: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty, clean crystal. This is a critical step that the instrument software will use to subtract atmospheric and accessory-related absorptions.

-

Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply Pressure: Use the accessory's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a high-quality spectrum.

-

Sample Spectrum Acquisition: Collect the sample spectrum (e.g., co-adding 16 or 32 scans at a resolution of 4 cm⁻¹). The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.

III. Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and, through fragmentation patterns, clues about its structural components.

Core Principle & Experimental Rationale

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, which ejects an electron to form a positively charged molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion gives the molecular weight. Excess energy causes this ion to break apart into smaller, characteristic fragment ions. The presence of bromine is uniquely identifiable due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 natural abundance.

Predicted Mass Spectrum Data & Interpretation

Predicted Key Features:

| m/z Value | Ion Identity | Interpretation |

|---|---|---|

| 202 / 204 | [C₇H₇BrO₂]⁺• | Molecular Ion (M⁺•, M+2) . Confirms molecular weight. The ~1:1 intensity ratio is the definitive signature of one bromine atom. |

| 187 / 189 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 159 / 161 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide (CO) from the [M-CH₃]⁺ fragment. |

| 123 | [M - Br]⁺ | Loss of a bromine radical. |

Interpretation & Structural Validation:

-

Molecular Ion Peak: The most critical feature would be a pair of peaks at m/z 202 and 204 , corresponding to the molecular ion containing ⁷⁹Br and ⁸¹Br, respectively. The nearly equal intensity of these two peaks is irrefutable evidence for the presence of a single bromine atom in the molecule.

-

Key Fragmentation Pathways:

-

Loss of a Methyl Radical: A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃, 15 Da). This would produce a significant fragment ion pair at m/z 187 and 189 .

-

Loss of Carbon Monoxide: Phenolic structures or their fragments can subsequently lose carbon monoxide (CO, 28 Da). The fragment at m/z 187/189 could lose CO to yield ions at m/z 159 and 161 .

-

Loss of Bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br, 79 or 81 Da), leading to a fragment ion at m/z 123 .

-

IV. Conclusion: A Unified Structural Portrait

The true power of spectroscopic analysis lies not in any single technique, but in the synergistic corroboration of data from multiple orthogonal methods. The ¹H and ¹³C NMR spectra definitively establish the 1,2,4-substitution pattern of the aromatic ring and confirm the presence and connectivity of the hydroxyl and methoxy groups. Infrared spectroscopy provides rapid and certain confirmation of these same functional groups through their characteristic vibrational modes. Finally, mass spectrometry validates the molecular weight and elemental composition (specifically, the presence of bromine) while revealing fragmentation patterns consistent with the established structure. Together, these techniques provide a comprehensive and self-validating dataset that unambiguously confirms the identity of this compound.

References

- 2D NMR Spectroscopy: Fundamentals, Methods and Applications. (2019). AZoM.com.

- A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma.

- Bromo pattern in Mass Spectrometry. (2023). YouTube.

- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.

- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.

- PubChem. (n.d.). This compound. CID 13493839.

- Beilstein Journals. (n.d.). Supplementary Information.

Sources

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Data of 2-Bromo-5-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Bromo-5-methoxyphenol. Designed for researchers and professionals in the fields of chemistry and drug development, this document offers an in-depth exploration of the one- and two-dimensional NMR data, elucidating the structural features of this important chemical intermediate. Beyond a simple presentation of data, this guide delves into the rationale behind experimental choices, provides detailed analytical protocols, and offers insights into the interpretation of the spectral data, thereby serving as a practical resource for the structural characterization of small organic molecules.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound with a molecular formula of C₇H₇BrO₂.[1] Its structure, featuring a phenol, a methoxy group, and a bromine atom on the benzene ring, makes it a versatile building block in organic synthesis. The precise arrangement of these functional groups dictates its reactivity and potential applications, making unambiguous structural confirmation paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural elucidation of such molecules in solution. This guide will walk through the comprehensive NMR analysis of this compound, from sample preparation to the detailed interpretation of one- and two-dimensional NMR spectra.

Foundational Principles of NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy is a phenomenon observed in atomic nuclei that possess a non-zero nuclear spin. When placed in an external magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of electromagnetic radiation in the radiofrequency range can induce transitions between these spin states, and the precise frequency required for this resonance is highly sensitive to the local chemical environment of the nucleus. This sensitivity is what allows chemists to deduce molecular structure.[2]

The most commonly studied nuclei in organic chemistry are ¹H and ¹³C. The information obtained from NMR spectra includes:

-

Chemical Shift (δ): This indicates the electronic environment of a nucleus.

-

Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

-

Spin-Spin Coupling (J): This provides information about the connectivity of atoms through chemical bonds.

-

Through-Space Correlations: Techniques like the Nuclear Overhauser Effect (NOE) can reveal the spatial proximity of nuclei.

Modern NMR spectroscopy often employs a variety of one- and two-dimensional experiments to build a complete picture of a molecule's structure. This guide will focus on the application of ¹H NMR, ¹³C NMR, and will discuss the utility of DEPT, COSY, HSQC, and HMBC experiments in the context of this compound.

Experimental Protocol: Acquiring High-Quality NMR Data

The quality of NMR data is critically dependent on the careful execution of the experimental procedure. This section outlines a field-proven protocol for the acquisition of NMR data for a small organic molecule like this compound.

Sample Preparation

A self-validating protocol for sample preparation is essential for reproducible and high-quality results.

Step-by-Step Methodology:

-

Analyte Purity: Ensure the this compound sample is of high purity. Impurities will introduce extraneous signals and complicate spectral analysis.

-

Solvent Selection: The choice of a deuterated solvent is critical. The solvent must dissolve the analyte and should not have signals that overlap with the analyte's resonances. For this compound, deuterated chloroform (CDCl₃) is a suitable choice due to its excellent solubilizing power for many organic compounds and its relatively simple residual solvent signal.[3]

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for ¹H NMR and most 2D experiments on modern spectrometers.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0 ppm. Most commercially available deuterated solvents already contain TMS.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Labeling: Clearly label the NMR tube with the sample identity and solvent.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled single-pulse experiment.

-

Spectral Width: Approximately 220-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Analysis of 1D NMR Spectra of this compound

The following data was obtained from a 400 MHz spectrometer using CDCl₃ as the solvent.[4]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides crucial information about the number and connectivity of the protons in the molecule.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.32 | d | 8.85 | 1H | H-3 |

| 6.45 | d | 2.68 | 1H | H-6 |

| 6.34 | dd | 8.85, 2.71 | 1H | H-4 |

| 4.94 | s | - | 1H | -OH |

| 3.86 | s | - | 3H | -OCH₃ |

Interpretation:

-

Aromatic Protons: The signals at 7.32, 6.45, and 6.34 ppm are characteristic of protons on a benzene ring.

-

The doublet at 7.32 ppm with a large coupling constant of 8.85 Hz is indicative of ortho coupling to one neighboring proton.

-

The doublet at 6.45 ppm with a small coupling constant of 2.68 Hz suggests meta coupling.

-

The doublet of doublets at 6.34 ppm shows both a large ortho coupling (8.85 Hz) and a smaller meta coupling (2.71 Hz), indicating it is situated between two other protons.

-

-

Hydroxyl Proton: The singlet at 4.94 ppm is assigned to the phenolic hydroxyl proton. This signal is often broad and does not exhibit coupling due to rapid chemical exchange.

-

Methoxy Protons: The sharp singlet at 3.86 ppm, integrating to 3H, is characteristic of a methoxy group.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 160.61 | C-5 |

| 153.00 | C-1 |

| 131.95 | C-3 |

| 108.45 | C-4 |

| 101.67 | C-6 |

| 100.89 | C-2 |

| 55.55 | -OCH₃ |

Interpretation:

-

Aromatic Carbons: Six distinct signals are observed in the aromatic region (100-161 ppm), corresponding to the six carbons of the benzene ring.

-

The downfield shifts of C-1 (153.00 ppm) and C-5 (160.61 ppm) are due to the deshielding effect of the directly attached oxygen atoms of the hydroxyl and methoxy groups, respectively.

-

The signal at 100.89 ppm is assigned to C-2, which is shielded by the electron-donating hydroxyl group and deshielded by the bromine atom.

-

-

Methoxy Carbon: The signal at 55.55 ppm is characteristic of the carbon in a methoxy group.

Elucidation with 2D NMR Spectroscopy

While 1D NMR provides a solid foundation for the structure of this compound, 2D NMR techniques offer definitive confirmation of the assignments and connectivity.

DEPT-135: Differentiating Carbon Types

A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment would distinguish between CH, CH₂, and CH₃ groups.

-

Expected Outcome:

-

The signals for the methoxy carbon (-OCH₃) and the aromatic CH carbons (C-3, C-4, and C-6) would appear as positive peaks.

-

There are no CH₂ groups in this compound, so no negative peaks would be observed.

-

The quaternary carbons (C-1, C-2, and C-5) would be absent from the DEPT-135 spectrum.

-

COSY: Mapping ¹H-¹H Correlations

A COSY (Correlation Spectroscopy) spectrum would reveal which protons are coupled to each other.

Figure 1: Expected COSY correlations for this compound.

-

Expected Correlations:

-

A cross-peak would be observed between the signals at 7.32 ppm (H-3) and 6.34 ppm (H-4), confirming their ortho relationship.

-

A weaker cross-peak would be expected between 6.34 ppm (H-4) and 6.45 ppm (H-6), indicating their meta coupling.

-

HSQC: Direct ¹H-¹³C Correlations

An HSQC (Heteronuclear Single Quantum Coherence) spectrum maps the direct, one-bond correlations between protons and the carbons they are attached to.

Figure 2: Expected HSQC correlations for this compound.

-

Expected Correlations:

-

A cross-peak between the proton at 7.32 ppm and the carbon at 131.95 ppm would definitively assign these signals to H-3 and C-3.

-

Similarly, correlations would be seen between H-4 (6.34 ppm) and C-4 (108.45 ppm), and between H-6 (6.45 ppm) and C-6 (101.67 ppm).

-

A strong correlation between the methoxy protons (3.86 ppm) and the methoxy carbon (55.55 ppm) would also be present.

-

HMBC: Long-Range ¹H-¹³C Correlations

An HMBC (Heteronuclear Multiple Bond Correlation) spectrum reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons.

-

Expected Key Correlations:

-

The methoxy protons (-OCH₃) at 3.86 ppm would show a correlation to the carbon at 160.61 ppm (C-5), confirming the attachment of the methoxy group to this carbon.

-

The aromatic protons would show multiple long-range correlations that would allow for the complete and unambiguous assignment of all the aromatic carbons, including the quaternary carbons. For example, H-4 (6.34 ppm) would be expected to show correlations to C-2, C-5, and C-6.

-

Conclusion

The comprehensive NMR analysis of this compound, employing a combination of 1D and 2D NMR techniques, allows for its unambiguous structural elucidation. The ¹H and ¹³C NMR spectra provide the foundational data for assigning the protons and carbons, while DEPT, COSY, HSQC, and HMBC experiments would offer definitive confirmation of these assignments and the overall connectivity of the molecule. The protocols and interpretive logic presented in this guide serve as a robust framework for the structural characterization of this compound and can be applied to a wide range of other small organic molecules. This detailed spectroscopic profile is an invaluable resource for scientists engaged in synthesis, quality control, and drug discovery, ensuring the confident identification and use of this important chemical entity.

References

- Beilstein Journals. (n.d.). Supplementary Information.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13493839, this compound.

- Wikipedia. (2023, October 27). Nuclear magnetic resonance spectroscopy.

Sources

An In-depth Technical Guide to the Infrared and Mass Spectra of 2-Bromo-5-methoxyphenol

This technical guide provides a detailed analysis of the expected Infrared (IR) and Mass Spectrometry (MS) spectral characteristics of 2-Bromo-5-methoxyphenol. This document is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and chemical characterization. The principles and methodologies discussed herein are grounded in established spectroscopic theory and validated through data from analogous compounds.

Introduction